
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the chemical class of indole-based cannabinoids. MPHP-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2. It has been found to have several potential applications in scientific research, particularly in the study of the endocannabinoid system and its effects on the body.
Mécanisme D'action
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by this compound leads to the release of neurotransmitters and other signaling molecules that modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been found to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of several diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes with a high degree of precision. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain types of research.
Orientations Futures
There are several potential future directions for the use of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research. One area of interest is the investigation of its effects on the endocannabinoid system in the context of disease states, such as chronic pain and neurodegenerative disorders. Another potential direction is the development of novel therapeutic agents based on the structure of this compound, which may have improved efficacy and safety profiles compared to existing cannabinoid-based drugs. Additionally, further research is needed to better understand the long-term effects of this compound use on the body, particularly in the context of chronic use and abuse.
Méthodes De Synthèse
The synthesis of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 1-(4-fluorobenzyl)-1H-pyrrole-2,5-dione in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-bromo-1-(4-methylpiperidin-1-yl)ethanone to produce this compound.
Applications De Recherche Scientifique
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been used in several scientific studies to investigate the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of several physiological processes, including pain sensation, appetite, and mood.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-8-12-19(13-9-15)18(21)14-24-16-4-6-17(7-5-16)25(22,23)20-10-2-3-11-20/h4-7,15H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLADAEYNJUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

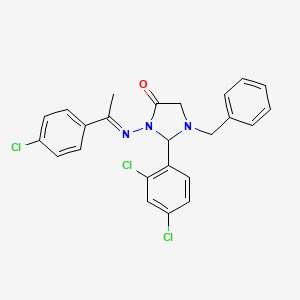
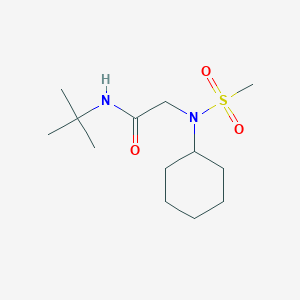
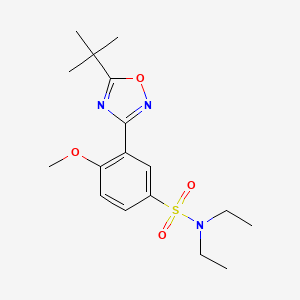


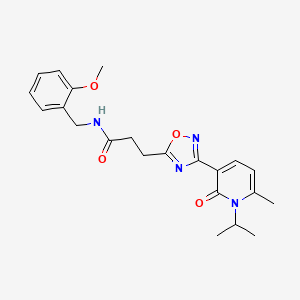
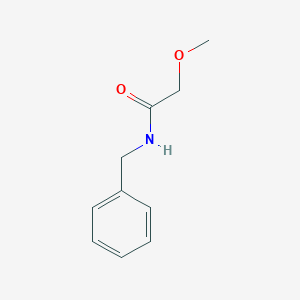




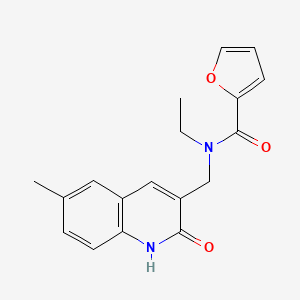
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
